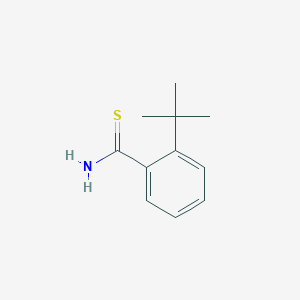

2-(tert-Butyl)benzothioamide

Description

Structure

3D Structure

Properties

CAS No. |

1314934-69-4 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

2-tert-butylbenzenecarbothioamide |

InChI |

InChI=1S/C11H15NS/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13) |

InChI Key |

QCLARGTWZRYWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=S)N |

Origin of Product |

United States |

Synthetic Strategies for 2 Tert Butyl Benzothioamide and Analogous Benzothioamides

Conventional Synthetic Approaches to Thioamides

Traditional methods for synthesizing thioamides, including benzothioamides, have been well-documented, providing a foundational toolkit for organic chemists. These strategies often involve the direct conversion of oxygen-containing functional groups or the construction of the thioamide moiety from simpler precursors.

Thionation of Amides (e.g., using Lawesson's Reagent)

The most direct and widely used method for synthesizing thioamides is the thionation of the corresponding amides. This process involves an oxygen-sulfur exchange on the carbonyl group. Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this transformation. mdpi.comresearchgate.net

Lawesson's reagent is generally considered milder and more convenient than P₄S₁₀, often requiring lower reaction temperatures and resulting in cleaner reactions. organic-chemistry.orgresearchgate.net The reaction typically involves refluxing the amide with LR in an anhydrous solvent such as toluene (B28343) or xylene. mdpi.combeilstein-journals.org Despite its effectiveness, a significant drawback of using LR is the formation of a stoichiometric phosphorus-containing byproduct, which can complicate the purification of the desired thioamide product. beilstein-journals.org Efforts have been made to improve workup procedures, for instance, by using ethylene (B1197577) glycol to decompose the byproduct. beilstein-journals.org

Phosphorus pentasulfide (Berzelius reagent) is another classic thionating agent, though it often requires harsher conditions, such as higher temperatures, compared to Lawesson's reagent. mdpi.comorganic-chemistry.org

Table 1: Comparison of Common Thionating Reagents for Amide Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent (LR) | Reflux in toluene or xylene | Mild, versatile, good yields organic-chemistry.orgresearchgate.net | Purification can be difficult due to byproducts beilstein-journals.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry toluene, xylene, or pyridine (B92270) mdpi.com | Readily available | Requires higher temperatures, can lead to side reactions mdpi.comorganic-chemistry.org |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, offer an efficient and atom-economical route to complex molecules like thioamides. chemistryforsustainability.orgnih.gov Sulfur-mediated MCRs are particularly advantageous as they provide a direct pathway to thioamides, often with good yields and under milder conditions than traditional methods. chemistryforsustainability.org

A common MCR for thioamide synthesis is the Willgerodt-Kindler reaction, which traditionally involves reacting an aryl alkyl ketone with elemental sulfur and an amine. This reaction's scope has been expanded to include a variety of starting materials such as aldehydes, acids, and alkynes. nih.gov For example, a three-component, one-pot synthesis of aromatic thioamides can be achieved by reacting substituted benzaldehydes, primary amines, and elemental sulfur under catalyst-free conditions. nih.gov Another approach involves the reaction of arylacetic or cinnamic acids with amines and elemental sulfur in a decarboxylative strategy that avoids the need for a transition metal catalyst. nih.govorganic-chemistry.org

These MCRs represent a sustainable alternative to traditional methods by reducing reaction steps, minimizing waste, and often using benign and abundant resources like elemental sulfur. chemistryforsustainability.org

Table 2: Examples of Multicomponent Reactions for Thioamide Synthesis

| Reactants | Key Features | Resulting Thioamide Type |

|---|---|---|

| Aldehyde, Amine, Elemental Sulfur | Catalyst-free, one-pot procedure nih.gov | Aromatic Thioamides |

| Arylacetic Acid, Amine, Elemental Sulfur | Decarboxylative, transition-metal-free nih.govorganic-chemistry.org | Benzothioamides |

Transformation of Nitriles to Thioamides and Derivatives

The conversion of nitriles into primary thioamides is a fundamental synthetic transformation. This can be achieved through the addition of a sulfur nucleophile across the carbon-nitrogen triple bond.

A classic method involves bubbling gaseous hydrogen sulfide (B99878) (H₂S) through a solution of the nitrile, often in the presence of a base like triethylamine (B128534) or an alkali metal sulfide. thieme-connect.comtandfonline.com However, the use of highly toxic and hazardous gaseous H₂S has prompted the development of alternative sulfur sources. tandfonline.com

More convenient and safer procedures have been developed. One such method uses a combination of 70% sodium hydrogen sulfide hydrate (B1144303) (NaSH) and magnesium chloride hexahydrate in dimethylformamide (DMF) at room temperature, which gives high yields of aromatic thioamides without handling H₂S gas. tandfonline.com Another approach employs phosphorus pentasulfide (P₄S₁₀) in ethanol (B145695) under reflux, providing a mild and effective route for converting both aromatic and aliphatic nitriles to their corresponding thioamides with a simple work-up. organic-chemistry.org Anion-exchange resins in their SH⁻ form have also been used to catalyze the reaction between nitriles and H₂S at room temperature and ambient pressure. thieme-connect.com

Table 3: Methods for Converting Nitriles to Primary Thioamides

| Reagent/Catalyst | Conditions | Substrate Scope | Yields |

|---|---|---|---|

| H₂S gas, Anion-exchange resin thieme-connect.com | Methanol-water, Room Temperature | Aromatic & Aliphatic Nitriles | 25–96% |

| P₄S₁₀ organic-chemistry.org | Ethanol, Reflux | Aromatic & Aliphatic Nitriles | High to excellent |

Other Synthetic Pathways to Substituted Benzothioamides

Beyond the primary methods, several other synthetic routes have been established for accessing substituted benzothioamides. Decarboxylative strategies, for instance, offer a novel approach where carboxylic acids serve as starting materials. One such method involves a three-component reaction of arylacetic acids, amines, and elemental sulfur, proceeding without a transition metal catalyst or external oxidant. nih.gov Similarly, a decarboxylative thioamidation between α-keto carboxylic acids and amines can furnish thioamides, a reaction noted for its broad functional group tolerance. nih.gov

The synthesis of 2-substituted benzothiazoles, which are structurally related to benzothioamides, often involves the reaction of 2-aminothiophenol (B119425) with various functional groups like aldehydes, ketones, or acids. mdpi.comresearchgate.net While not a direct synthesis of benzothioamides, these pathways highlight the versatile chemistry of benzofused sulfur-containing heterocycles.

Sustainable Synthesis Protocols for Thioamide Derivatives

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thioamide synthesis. These protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Deep Eutectic Solvents (DES)-Mediated Reactions

Deep eutectic solvents (DES) have emerged as green and sustainable alternatives to conventional organic solvents. researchgate.netuniba.it A DES is typically a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. uniba.itdntb.gov.ua

A highly efficient and green protocol for synthesizing thioamides involves a three-component reaction of an aldehyde or ketone, a secondary amine, and elemental sulfur in a choline (B1196258) chloride-urea (1:2) based DES. researchgate.netrsc.org This method proceeds in good-to-excellent yields without the need for an additional catalyst. rsc.org The DES not only acts as the reaction medium but can also be recycled and reused multiple times without a significant loss of activity, enhancing the sustainability of the process. researchgate.netrsc.org This approach aligns with green chemistry principles by reducing energy consumption and waste. researchgate.net

Table 4: Sustainable Thioamide Synthesis in Deep Eutectic Solvent (DES)

| Reactants | DES System | Conditions | Key Advantages |

|---|

Aqueous Medium and Molecular Oxygen-Based Systems

The use of water as a reaction medium and molecular oxygen as a terminal oxidant aligns with the principles of green chemistry, offering a safe, non-toxic, and environmentally benign alternative to traditional organic solvents. rhhz.net Research in this area has demonstrated efficient, iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the ultimate oxidant. rhhz.net

Under these conditions, aryl thioamides undergo a transformation to yield 3,5-diaryl-1,2,4-thiadiazoles in good to excellent yields. rhhz.net While this reaction does not produce the primary thioamide, it illustrates a key reactivity pathway of thioamides in aqueous, oxidative environments. The process is initiated by the iodination of the sulfur atom of the thioamide. This intermediate is then attacked by a second thioamide molecule, leading to a cascade of reactions that ultimately forms the 1,2,4-thiadiazole (B1232254) product. rhhz.net Throughout this transformation, the iodide anion is re-oxidized by molecular oxygen under acidic conditions, regenerating the molecular iodine catalyst. rhhz.net

This methodology has been successfully applied to a broad scope of substrates, including various aryl thioamides, alkyl thioamides, and thioureas. rhhz.net A large-scale synthesis of 3,5-diphenyl-1,2,4-thiadiazole from benzothioamide was performed, achieving a 93% yield, highlighting the practical applicability of this green synthetic method. rhhz.net

Table 1: Oxidative Dimerization of Thioamides in Water with Molecular Oxygen This table is based on data from the synthesis of 1,2,4-thiadiazoles from thioamides. rhhz.net

| Starting Thioamide | Product | Yield (%) |

| Benzothioamide | 3,5-Diphenyl-1,2,4-thiadiazole | 93 |

| 4-Methylbenzothioamide | 3,5-Di-p-tolyl-1,2,4-thiadiazole | 95 |

| 4-Methoxybenzothioamide | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 96 |

| 4-Chlorobenzothioamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 91 |

Solvent-Free Catalytic Methods

Solvent-free reactions represent a significant advancement in green chemistry by minimizing waste and avoiding the use of often toxic and expensive organic solvents. A particularly effective solvent-free approach for the synthesis of aryl thioamides is the Willgerodt-Kindler reaction. nih.govresearchgate.net

This multicomponent reaction can be performed between substituted aromatic aldehydes, elemental sulfur, and an amine under catalyst- and solvent-free conditions. researchgate.net A study by Dalal's team demonstrated that this reaction proceeds efficiently at 100 °C with cyclic secondary amines (like pyrrolidine, piperidine, and morpholine) and even at room temperature with certain acyclic amines, such as diethylamine. nih.govresearchgate.net This method is notable for its clean reaction conditions and avoidance of both organic solvents and catalysts. nih.gov The reaction has been used to synthesize a large library of 51 thioamides with yields ranging from 70-98%. researchgate.net

Table 2: Solvent-Free Willgerodt-Kindler Synthesis of Aryl Thioamides This table is based on data from the catalyst- and solvent-free reaction of aromatic aldehydes, sulfur, and amines. researchgate.net

| Aldehyde | Amine | Yield (%) |

| Benzaldehyde | Morpholine | 98 |

| 4-Chlorobenzaldehyde | Morpholine | 95 |

| 4-Methylbenzaldehyde | Piperidine | 96 |

| 4-Methoxybenzaldehyde | Pyrrolidine | 92 |

| Benzaldehyde | Diethylamine | 85 |

Chemoselective and Regioselective Synthesis of Thioamide Scaffolds

The selective modification and synthesis of thioamides in the presence of other functional groups are crucial for their application in complex molecule synthesis. Thioamides are valuable isosteres of amides but are generally more resistant to hydrolysis and nucleophilic addition. nih.gov

Chemoselectivity:

A significant challenge in thioamide chemistry has been the development of a direct and chemoselective transamidation process. Recently, a general, mild, and highly chemoselective method for the transamidation of thioamides has been developed. nih.govnih.gov This process involves the site-selective N-tert-butoxycarbonyl activation of primary and secondary thioamides. nih.gov This activation destabilizes the thioamide's ground state, facilitating the cleavage of the C(S)–N bond and allowing for a transacylation reaction with another amine. nih.gov The method demonstrates an exceptionally broad scope, with over 100 examples reported, and proceeds under mild, ambient conditions with high yields. nih.govnih.gov

Another powerful chemoselective method involves the use of nitroalkanes as thioacyl equivalents. researchgate.netcardiff.ac.uk In this approach, nitroalkanes react directly with amines in the presence of elemental sulfur and sodium sulfide to form a diverse range of thioamides in high yields. researchgate.netcardiff.ac.uk This method is noteworthy for its operational simplicity and tolerance of various functional groups, making it suitable for the late-stage thioacylation of complex molecules without the need for extensive protection and deprotection steps. researchgate.net

Regioselectivity:

Controlling regioselectivity is demonstrated in the photoredox-catalyzed intramolecular hydrofunctionalization of unsaturated thioamides. nih.govrsc.org This redox-neutral reaction, utilizing a dual catalyst system, allows for the direct construction of 2-thiazolines from allylic thioamides. nih.govrsc.org The reaction exhibits a preference for the 5-exo cyclization product over the 6-endo adduct. nih.gov This regioselectivity is believed to result from a mechanism where the initial oxidation occurs at the thioamide group rather than the alkene, which contrasts with the mechanism observed for analogous unsaturated amides. nih.govrsc.org This method provides exclusive anti-Markovnikov selectivity, which is proposed to arise from the formation of the more thermodynamically stable radical intermediate during the reaction sequence. nih.gov

Table 3: Regioselective Cyclization of Unsaturated Thioamides This table is based on data from the photoredox-catalyzed synthesis of thiazolines. nih.gov

| Substrate | Product Type | Regioselectivity |

| N-Allylbenzothioamide | 2-Phenyl-4,5-dihydrothiazole | 5-exo (Exclusive) |

| N-(But-3-en-1-yl)benzothioamide | 2-Phenyl-5,6-dihydro-4H-1,3-thiazine | 6-endo |

| N-Allyl-2-phenylpropanethioamide | 4-Methyl-2-phenyl-4,5-dihydrothiazole | 5-exo (Exclusive) |

Reactivity and Chemical Transformations of 2 Tert Butyl Benzothioamide Derivatives

Heterocycle Formation through Cyclization Reactions

Cyclization reactions involving 2-(tert-butyl)benzothioamide derivatives are a cornerstone for the synthesis of a diverse array of heterocyclic compounds. These intramolecular and intermolecular processes lead to the formation of stable ring systems containing sulfur and nitrogen atoms.

Synthesis of 1,2,4-Thiadiazoles from Thioamides

The oxidative dimerization of thioamides is a primary method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net A green and efficient approach involves the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the oxidant. rhhz.net This method is applicable to a broad range of substrates, including aryl and alkyl thioamides.

In a study, various benzothioamides were subjected to these conditions to yield the corresponding 1,2,4-thiadiazoles. For instance, 4-tert-butylbenzothioamide was converted to the corresponding 3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazole, albeit in a lower yield compared to less sterically hindered analogs, likely due to the bulkiness of the tert-butyl group. rhhz.net The reaction generally proceeds with good to excellent yields for a variety of substituted benzothioamides. rhhz.net

Another environmentally friendly, one-pot, two-step synthesis of 1,2,4-thiadiazoles has been developed starting from primary amides. This solvent-free method utilizes Lawesson's reagent for thiolation, followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP). rsc.orgnih.govresearchgate.net This approach demonstrates broad substrate scope and excellent functional group tolerance under mild, metal-free conditions. rsc.orgnih.govresearchgate.net

| Starting Thioamide | Product | Yield | Reference |

| 4-tert-Butylbenzothioamide | 3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazole | Lower Yield | rhhz.net |

| 4-Methylbenzothioamide | 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole | High Yield | rhhz.net |

| 4-Methoxybenzothioamide | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 97% | rhhz.net |

| Benzamide (via in situ thiolation) | 3,5-diphenyl-1,2,4-thiadiazole | Good Yield | rsc.orgnih.govresearchgate.net |

Construction of Thiazole (B1198619) and Oxazole (B20620) Rings from Benzothioamides

Benzothioamides are key precursors for the synthesis of thiazole and oxazole rings. A common method involves the condensation of benzothioamides with α-haloketones, a reaction known as the Hantzsch thiazole synthesis. jsynthchem.comjsynthchem.comresearchgate.net For example, the reaction of benzothioamide with 2-bromoacetophenone (B140003) derivatives in the presence of a copper(II) complex immobilized on magnetic nanoparticles serves as an efficient and reusable catalytic system for synthesizing thiazole derivatives. jsynthchem.comjsynthchem.com

The synthesis of oxazoles from benzamides, the oxygen analogs of benzothioamides, can be achieved through condensation with 2-bromoacetophenone derivatives under similar catalytic conditions. jsynthchem.comjsynthchem.com Furthermore, a palladium-catalyzed method for synthesizing oxazole derivatives from simple amides and ketones has been developed, proceeding through sequential C-N and C-O bond formations. organic-chemistry.org

Visible-light-induced annulation of benzothioamides with sulfoxonium ylides provides another route to construct thiazole derivatives. researchgate.net This metal-free approach offers an eco-friendly alternative for the synthesis of 2,4-disubstituted thiazoles. researchgate.net

| Reactants | Product | Catalyst/Conditions | Reference |

| Benzothioamide + 2-Bromoacetophenone derivatives | Thiazole derivatives | Fe3O4@SiO2-Bipyridine-CuCl2, EtOH, reflux | jsynthchem.comjsynthchem.com |

| Benzamide + 2-Bromoacetophenone derivatives | Oxazole derivatives | Fe3O4@SiO2-Bipyridine-CuCl2, EtOH, reflux | jsynthchem.comjsynthchem.com |

| Amides + Ketones | Oxazole derivatives | Palladium acetate, K2S2O8, CuBr2 | organic-chemistry.org |

| Benzothioamides + Sulfoxonium Ylides | Thiazole derivatives | Visible light | researchgate.net |

Formation of Benzothiazole Derivatives

Benzothiazoles are an important class of heterocyclic compounds, and their synthesis often involves the cyclization of 2-aminothiophenol (B119425) with various reagents. ijbpas.comekb.eganalis.com.my However, benzothioamides can also serve as precursors. For instance, N-(2-chlorophenyl)benzothioamide can undergo intramolecular C-S bond formation to yield 2-substituted benzothiazoles. This cyclization can be catalyzed by a BINAM-copper(II) complex under mild conditions. rjpbcs.com

Another approach involves the reaction of thioformanilides, which can be derived from anilines, to form 2-aminobenzothiazoles through intramolecular C-S bond formation and C-H functionalization. rjpbcs.com Additionally, the oxidative cyclization of thioamides can lead to benzothiazoles. rsc.org

| Starting Material | Product | Catalyst/Reagent | Reference |

| N-(2-chlorophenyl)benzothioamide | 2-Substituted benzothiazole | BINAM-Cu(II) complex, Cs2CO3 | rjpbcs.com |

| Thioformanilides | 2-Aminobenzothiazole | Various reagents | rjpbcs.com |

| Thioamides | Benzothiazoles | Bis(trifluoroacetoxyiodo)benzene | rsc.org |

Routes to Benzothiazine Scaffolds

Benzothiazine scaffolds can be synthesized from thioamides through intramolecular cyclization reactions. A notable method involves the HTIB (hypervalent iodine(III) reagent)-promoted direct intramolecular dehydrogenative C-S bond coupling of thioamides. This reaction proceeds rapidly at room temperature under metal-free conditions to afford 1,3-benzothiazine derivatives in good yields. rsc.org

Another route involves the reaction of thioamides with benzynes, generated from the hexadehydro-Diels-Alder (HDDA) cycloisomerization. This process is proposed to proceed through a benzothietene intermediate, leading to the formation of dihydrobenzothiazine derivatives. nih.gov Additionally, an intramolecular thioamide S-Michael addition has been utilized for the synthesis of benzothiazines. researchgate.net

| Starting Material | Reagent/Condition | Product | Reference |

| Thioamides | HTIB | 1,3-Benzothiazine derivatives | rsc.org |

| Thioamides | Benzynes (from HDDA) | Dihydrobenzothiazine derivatives | nih.gov |

| Thioamides with α,β-unsaturated system | - | Benzothiazines (via intramolecular Michael addition) | researchgate.net |

Arylation and Other Functionalization Reactions of Thioamides

Beyond cyclization, thioamides undergo functionalization reactions, such as S- and N-arylation, which are crucial for introducing aryl groups and expanding the structural diversity of these compounds.

S- and N-Arylation Strategies

The chemoselective arylation of thioamides can be achieved using diaryliodonium salts under basic, transition-metal-free conditions. rsc.orgrsc.org Reactions of secondary thioamides typically result in S-arylation, providing aryl thioimidates in good to excellent yields. rsc.orgrsc.org In contrast, thiolactams, which are cyclic thioamides, tend to undergo N-arylation under similar conditions. rsc.org The proposed mechanism for these reactions involves the formation of a hypervalent iodine intermediate. researchgate.net

Copper-catalyzed intramolecular S-arylation of trisubstituted thioamides has been developed for the synthesis of novel benzo[b]thiolanes. acs.orgnih.gov This method demonstrates good to excellent yields with high chemoselectivity, favoring S-arylation over N-arylation. acs.orgnih.gov The reaction is believed to proceed through a copper(I)thiolate complex. nih.gov

Furthermore, gold(III) aryl complexes have been employed as reagents for the S-arylation of cysteine residues in peptides, highlighting the utility of metal-mediated arylation in bioconjugation. nih.gov While not directly involving this compound, this demonstrates a broader principle of S-arylation of sulfur-containing functional groups.

| Thioamide Type | Arylating Agent | Condition | Product | Reference |

| Secondary Thioamides | Diaryliodonium salts | Basic, metal-free | S-Aryl thioimidates | rsc.orgrsc.org |

| Thiolactams | Diaryliodonium salts | Basic, metal-free | N-Aryl thioamides | rsc.org |

| Trisubstituted Thioamides | (Intramolecular aryl halide) | Copper-catalyzed | Benzo[b]thiolanes | acs.orgnih.gov |

| Sulfenamides | Arylboronic acids | Copper-catalyzed, O2 | Sulfilimines | nih.gov |

Direct C-H Functionalization Approaches

The thioamide functional group has been effectively utilized as a directing group to achieve regioselective C-H functionalization. In the case of benzothioamides, including derivatives like this compound, this approach enables the modification of the aromatic ring at the position ortho to the thioamide group.

A notable example is the rhodium-catalyzed direct coupling of benzothioamides with various alkenes. researchgate.netresearchgate.net This transformation proceeds smoothly and involves the cleavage of the ortho-C–H bond, facilitated by coordination of the sulfur atom to the rhodium catalyst. researchgate.netresearchgate.net The reaction demonstrates good tolerance for a range of functional groups on both the benzothioamide and the alkene coupling partner. For instance, N-cyclohexylbenzothioamide can be coupled with ethyl acrylate (B77674) and styrene (B11656) to produce the corresponding ortho-alkenylated products.

Similarly, these benzothioamides can also react with internal alkynes under rhodium catalysis. researchgate.netresearchgate.net This process is more complex and involves not only the initial C-H activation but also subsequent desulfurization and C-N bond cleavage to ultimately yield indenone derivatives. researchgate.netresearchgate.net The choice of solvent has been noted as important for optimizing the yield in these transformations. rsc.org

Table 1: Rhodium-Catalyzed Direct Coupling of N-Substituted Benzothioamide with Alkenes This table is illustrative, based on findings for benzothioamides which serve as a model for the reactivity of this compound derivatives.

| Entry | Benzothioamide | Alkene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Cyclohexylbenzothioamide | Ethyl acrylate | ortho-(Ethyl acryloyl) N-Cyclohexylbenzothioamide | 75 |

| 2 | N-Cyclohexylbenzothioamide | Styrene | ortho-Styryl N-Cyclohexylbenzothioamide | 88 |

| 3 | N-Methylbenzothioamide | Ethyl acrylate | ortho-(Ethyl acryloyl) N-Methylbenzothioamide | 80 |

| 4 | N-Methylbenzothioamide | Styrene | ortho-Styryl N-Methylbenzothioamide | 91 |

Mechanistic Elucidation of Thioamide Reactions

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for thioamide transformations relies heavily on the identification and characterization of transient species. In transition-metal-catalyzed C-H functionalization reactions, a key intermediate is a metallacycle formed upon coordination of the thioamide's sulfur atom to the metal center, followed by ortho-C-H bond cleavage. researchgate.netrsc.org

In metal-free transformations, different types of intermediates are observed. For example, the reaction of thioamides with benzynes, generated from hexadehydro-Diels–Alder (HDDA) reactions, is proposed to proceed through a cascade of intermediates. nih.gov The sequence begins with a [2+2] cycloaddition to form a benzothietene, which then ring-opens to a polarized thioquinone methide zwitterion. nih.gov This is followed by intramolecular cyclization and a subsequent, unusual 1,3-hydrogen atom migration to yield the final dihydrobenzothiazine product. nih.gov

In N-heterocyclic carbene (NHC)-catalyzed annulations involving thioamides, the mechanism involves the formation of a Breslow intermediate, which then generates an α,β-unsaturated acylazolium intermediate. rsc.orgrsc.org This electrophilic species is then attacked by the sulfur atom of the thioamide in a thia-Michael addition, creating an enolate intermediate that proceeds to cyclize. rsc.orgrsc.org

Furthermore, studies on the transamidation of thioamides, activated by N-tert-butoxycarbonyl (Boc) groups, show that the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an amine on the thiocarbonyl carbon. nih.gov Density Functional Theory (DFT) calculations have been used to map the energy profile of these reactions, identifying the transition states connecting these intermediates, such as the transition state for nucleophilic addition (TS2) which leads to the irreversible formation of the tetrahedral intermediate (INT4). nih.gov

Stereochemical and Regiochemical Control in Thioamide Transformations

Achieving control over stereochemistry and regiochemistry is a central goal in synthetic chemistry, and thioamide transformations offer several examples of how this can be accomplished.

Regiochemical Control: The thioamide group itself is an effective directing group in C-H activation reactions. Its ability to coordinate to a metal catalyst directs functionalization specifically to the ortho-C-H bond of a benzene (B151609) ring, as seen in rhodium-catalyzed alkenylations. researchgate.netresearchgate.net This provides a reliable method for achieving regioselectivity that might be difficult to obtain through other means. In the reaction with unsymmetrical arynes, the regioselectivity of the initial nucleophilic addition by the thioamide sulfur is dictated by the electronic properties and internal bond angles of the aryne, with the attack favoring the more electrophilic carbon. nih.gov

Stereochemical Control: Thioamide reactions can also proceed with high levels of stereocontrol. In the reaction of N,N-disubstituted thioamides with benzynes, two new stereocenters are formed. nih.gov These reactions have been observed to be highly diastereoselective, exclusively forming the product with a trans relationship between the key substituents. nih.gov This outcome is attributed to the minimization of steric interactions between the bulky phenyl group and other substituents in the transition state leading to cyclization. nih.gov In NHC-catalyzed annulations, the stereochemistry of the final 1,3-thiazin-4-one product is established during the selectivity-determining thia-Michael addition step. rsc.org DFT and non-covalent interaction (NCI) analysis revealed that stabilizing interactions, such as C-H···π and π···π stacking between the acylazolium intermediate and the thioamide, are stronger in the transition state leading to the major S-configurational product. rsc.org

Table 3: Diastereoselective Reaction of Thioamides with an Unsymmetrical Benzyne This table illustrates the high diastereoselectivity observed in the formation of dihydrobenzothiazines.

| Thioamide Reactant | Benzyne | Product Diastereomer(s) Observed | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| N,N-Diethylthiobenzamide | 4-Fluoro-5-methylbenzyne | Single diastereomer (trans relationship) | High Diastereoselectivity | nih.gov |

| N-Cyclohexyl-N-methylthiobenzamide | 4-Fluoro-5-methylbenzyne | Single diastereomer (trans relationship) | High Diastereoselectivity | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 Tert Butyl Benzothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR, along with advanced 2D NMR methods, have been employed to fully characterize 2-(tert-Butyl)benzothioamide.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For this compound, the spectrum exhibits distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the tert-butyl group.

The aromatic region typically displays a complex multiplet pattern due to the coupling of adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thioamide group. The tert-butyl group gives rise to a characteristic singlet in the upfield region of the spectrum, integrating to nine protons. The exact chemical shifts can vary slightly depending on the solvent used. pitt.edu

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.4 | m | 5H | Aromatic protons |

| ~1.4 | s | 9H | tert-Butyl protons |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shifts are approximate and can vary with the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In the spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. oregonstate.edulibretexts.org

The thioamide carbonyl carbon (C=S) is typically observed in the downfield region of the spectrum, often around 200 ppm. nih.gov The aromatic carbons appear in the range of approximately 125-140 ppm. The quaternary carbon of the tert-butyl group appears as a distinct signal, while the three equivalent methyl carbons of the tert-butyl group give rise to a single signal in the upfield region. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=S (Thioamide) |

| ~140-125 | Aromatic carbons |

| ~40 | Quaternary carbon (tert-Butyl) |

| ~30 | Methyl carbons (tert-Butyl) |

Note: The chemical shifts are approximate and can vary with the solvent and spectrometer frequency.

To unambiguously assign all proton and carbon signals and to study the dynamic processes, advanced NMR techniques are utilized.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. columbia.educeitec.cz

COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring. acs.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. rsc.orgnih.gov

Variable Temperature (VT) NMR : VT NMR studies can provide insights into conformational dynamics, such as restricted rotation around the C-N bond of the thioamide group. researchgate.netuwo.caescholarship.org By recording spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers for these dynamic processes. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibration of the thioamide group typically appears in the region of 3400-3200 cm⁻¹. wpmucdn.com The C=S stretching vibration is more complex and can be found in the fingerprint region, often between 1200 and 1000 cm⁻¹. acs.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear around 1600-1450 cm⁻¹. wpmucdn.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H Stretch |

| >3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1200-1000 | C=S Stretch |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. msu.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. A prominent fragment ion is often observed corresponding to the loss of the tert-butyl group, resulting in a [M-57]⁺ peak. libretexts.org This is due to the stability of the tertiary carbocation that is formed. Other fragmentation patterns can arise from the cleavage of the thioamide bond and the benzene ring. libretexts.orgdocbrown.info

Single Crystal X-ray Diffraction Analysis

For this compound, a single-crystal X-ray analysis would reveal the planarity of the benzothioamide moiety and the orientation of the tert-butyl group relative to the aromatic ring. It would also provide details about intermolecular interactions, such as hydrogen bonding involving the N-H group of the thioamide, which can influence the crystal packing.

Electronic Absorption and Fluorescence SpectroscopyNo specific electronic absorption (UV-Vis) or fluorescence spectra for this compound were found in the search results. While spectroscopic data for related benzothioamide derivatives and other tert-butyl-containing molecules are availablersc.orglookchem.com, the prompt strictly forbids the inclusion of information not directly pertaining to this compound.

Due to the absence of specific research findings for this compound in these areas, generating a scientifically accurate and detailed article as per the requested structure is not feasible.

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl Benzothioamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and inherent reactivity of 2-(tert-Butyl)benzothioamide. nih.gov These studies often involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter, providing insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Analysis of the electronic structure helps to identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint electron-rich regions susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. The reactivity of related benzothiophene (B83047) derivatives has been shown to be position-dependent, with certain positions on the benzene (B151609) ring being more reactive than others. researchgate.net

Furthermore, quantum-information perspectives, which consider both the probability and phase components of molecular wavefunctions, offer a deeper understanding of chemical reactivity. mdpi.com These approaches can distinguish the information content of different electronic states that may have the same electron density, providing a more nuanced view of the molecule's reactive behavior. mdpi.com

Density Functional Theory (DFT) for Mechanistic Insights

By employing various functionals and basis sets, such as B3LYP/6-31G(d), researchers can model reaction mechanisms with a reasonable degree of accuracy. researchgate.net For example, in studies of related compounds, DFT has been used to rationalize reaction mechanisms by identifying key steps such as catalyst activation, dehydration, and tautomerization. beilstein-journals.org The theory can also elucidate the role of catalysts and predict the stereochemical and regiochemical outcomes of reactions. pku.edu.cn

The choice of functional and basis set can significantly impact the results, and it is common practice to benchmark computational findings against experimental data when available. researchgate.net For instance, some functionals may provide a clearer picture of the reaction pathway than others for a specific chemical system. researchgate.net

Conformational Analysis and Energy Landscapes

Computational methods can be used to generate a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. escholarship.org The most stable conformation will be the one that minimizes steric strain and other unfavorable interactions. lumenlearning.com The principles of conformational analysis indicate that interactions involving bulky groups like tert-butyl are particularly destabilizing. lumenlearning.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound. researchgate.net Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies that can be compared with experimental spectra to confirm the molecular structure. tau.ac.il

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. tau.ac.il The calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). savemyexams.com The electronic environment of each nucleus determines its chemical shift; for instance, protons near electronegative atoms or π systems are generally deshielded and appear at higher chemical shifts. libretexts.org

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (tert-Butyl H) | ~1.3-1.5 ppm |

| ¹H NMR Chemical Shift (Aromatic H) | ~7.2-7.8 ppm |

| ¹³C NMR Chemical Shift (tert-Butyl C) | ~35 ppm (quaternary), ~31 ppm (methyl) |

| ¹³C NMR Chemical Shift (Aromatic C) | ~120-140 ppm |

| IR Frequency (C=S stretch) | ~1050-1250 cm⁻¹ |

| IR Frequency (C-H stretch, aromatic) | ~3000-3100 cm⁻¹ |

| IR Frequency (C-H stretch, alkyl) | ~2850-2970 cm⁻¹ |

Note: These are approximate values based on typical ranges for similar functional groups and should be confirmed by specific calculations for the exact molecule.

IR Frequencies: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. tau.ac.il These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of the electron density distribution in determining the course of a chemical reaction. mdpi.comnih.gov MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com

Within MEDT, the analysis of conceptual DFT reactivity indices, such as electronic chemical potential, hardness, and electrophilicity/nucleophilicity indices, provides a quantitative measure of the reactive properties of molecules. luisrdomingo.com For instance, the direction of electron density flow in a polar reaction can be predicted, classifying the reaction as having either a forward or reverse electron density flux. luisrdomingo.com

The topological analysis of the Electron Localization Function (ELF) is another key tool used in MEDT. researchgate.net ELF analysis provides a detailed picture of the changes in chemical bonding along a reaction pathway, allowing for a precise characterization of the mechanism as concerted or stepwise. researchgate.net For cycloaddition reactions, MEDT has been successfully applied to explain the mechanism, regioselectivity, and stereoselectivity, classifying them into different types such as zwitterionic or pseudoradical. researchgate.netresearchgate.net While specific MEDT studies on this compound are not widely reported, the principles of this theory can be applied to understand its reactivity in various chemical transformations. researchgate.net

Coordination Chemistry and Metal Complexes of Benzothioamide Derivatives

Ligand Design Principles and Coordination Modes of Thioamides

Thioamides, the sulfur analogs of amides, are versatile ligands in coordination chemistry. nih.gov The thioamide functional group (R-CS-NR'R'') possesses key characteristics that govern its binding to metal ions. Unlike their amide counterparts, thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov The sulfur atom, with its larger van der Waals radius and greater polarizability compared to oxygen, is a dominant Lewis base donor, readily coordinating to transition metals. nih.govrasayanjournal.co.in

The coordination of thioamides can occur in several modes:

Monodentate S-coordination: The most common mode, where the "soft" sulfur atom binds to the metal center. This is often observed with various palladium(II) complexes. bohrium.com

Bidentate N,S-chelation: Deprotonation of the N-H proton of a secondary thioamide allows for the formation of a stable four-membered chelate ring involving both the nitrogen and sulfur atoms. rasayanjournal.co.inmdpi.com This mode is crucial in the formation of many stable transition metal complexes.

Bridging Ligand: Following deprotonation, the iminothiolate form can act as a bridging ligand, connecting two or more metal centers. researchgate.net

The design of thioamide-based ligands often involves modifying the R and R' groups to influence solubility, electronic properties, and steric hindrance, thereby controlling the structure and reactivity of the metal complexes. numberanalytics.com

Synthesis and Characterization of Metal-Thioamide Complexes

The synthesis of metal complexes with thioamide ligands typically involves the direct reaction of a metal salt with the thioamide in a suitable solvent. For instance, palladium(II) complexes have been prepared by reacting K₂[PdCl₄] with the corresponding thioamide in methanol. bohrium.com Similarly, complexes of other transition metals like iron(II), cobalt(II), nickel(II), and copper(II) have been synthesized by reacting the respective metal chlorides or nitrates with the ligand. researchgate.netscispace.commdpi.com The stoichiometry of the resulting complexes, such as [ML₂] or [MLCl], can be controlled by the reaction conditions and the nature of the metal and ligand. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry of the metal complexes. semanticscholar.orgijcce.ac.ir

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode. Coordination through the sulfur atom leads to a shift in the ν(C=S) band, while N,S-chelation is indicated by the disappearance or shift of the ν(N-H) band and changes in the thioamide I, II, III, and IV bands. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and confirm its coordination to diamagnetic metal centers. Shifts in the signals of protons and carbons near the coordination site provide evidence of complex formation. bohrium.comscispace.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their coordination geometry. For example, specific d-d transitions can suggest whether a complex is octahedral, tetrahedral, or square-planar. researchgate.netscispace.com

Magnetic Susceptibility Measurements: This technique helps determine the number of unpaired electrons in paramagnetic complexes, which in turn aids in deducing the coordination geometry. rasayanjournal.co.inscispace.com

Influence of Steric Hindrance (tert-Butyl group) on Coordination Geometry and Stability

The introduction of a bulky substituent, such as a tert-butyl group, onto a ligand framework exerts significant steric hindrance, profoundly influencing the coordination chemistry of the metal complexes. fiveable.me The tert-butyl group on the benzothioamide ring in 2-(tert-Butyl)benzothioamide is expected to play a critical role in determining the geometry and stability of its metal complexes.

General effects of steric hindrance from bulky groups like tert-butyl include:

Distortion of Coordination Geometry: The steric bulk can cause deviations from idealized geometries. For example, bond angles in the equatorial plane of a complex may be distorted to accommodate the large group, as seen in titanium complexes with tert-butyl-substituted ligands. taylorandfrancis.com

Favoring Lower Coordination Numbers: The steric demand of the ligand can prevent a higher number of ligands from coordinating to the metal center. In some cases, a bulky ligand can lead to the formation of a two-coordinate linear complex instead of a four-coordinate tetrahedral one, which can enhance the complex's stability towards oxidation. rsc.org

Controlling Isomerization: In complex systems like DOTA-tetraamide lanthanide complexes, increasing the steric bulk of substituents can drive the complex into a more open and less-hydrated twisted square antiprismatic (TSAP) geometry. pdx.edu

Kinetic Stabilization: The bulky group can shield the metal center from attack by other molecules, thereby increasing the kinetic stability of the complex. rsc.orglibretexts.org This is particularly evident in the increased stability of copper(I) complexes with bulky ligands against air oxidation. rsc.org

For this compound complexes, the tert-butyl group adjacent to the thioamide moiety would likely hinder the approach of other ligands or solvent molecules, potentially favoring complexes with lower coordination numbers or distorted geometries to minimize steric strain. upenn.edu

Electrochemical Properties of Thioamide-Metal Complexes

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of metal-thioamide complexes. libretexts.orgnumberanalytics.com These studies provide insights into the electronic communication between the metal and the ligand and the stability of different oxidation states.

Studies on various metal complexes with sulfur-containing ligands reveal several common features:

Ligand-Based Redox Processes: In some cases, the ligand itself can undergo redox reactions, which are observable in the cyclic voltammogram. nih.govresearchgate.net

Influence of Substituents: The electronic nature of substituents on the ligand can tune the redox potentials of the metal center. Electron-donating groups generally make the metal easier to oxidize (shift the potential to more negative values), while electron-withdrawing groups make it more difficult. nii.ac.jp

Quasi-Reversible Behavior: The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides information about the reversibility of the redox process. For many thioamide and thiosemicarbazone complexes, this value indicates a quasi-reversible, one-electron transfer process. mdpi.comresearchgate.net

The table below summarizes representative electrochemical data for related metal complexes, illustrating the types of redox behavior that could be anticipated for complexes of this compound.

Spectroscopic Probes for Metal-Ligand Interactions in Thioamide Complexes

Spectroscopy is indispensable for elucidating the nature of the metal-ligand bond in thioamide complexes. numberanalytics.com Different spectroscopic techniques provide complementary information about the coordination environment.

FTIR Spectroscopy: Infrared spectroscopy is highly sensitive to changes in bond vibrations upon coordination. The key vibrational bands of the thioamide group are particularly informative. Coordination through the sulfur atom typically causes a decrease in the frequency of the ν(C=S) vibration and an increase in the ν(C-N) frequency, indicating a delocalization of electron density within the thioamide moiety upon complexation. bohrium.commdpi.com The disappearance of the ν(N-H) band is a clear indicator of deprotonation and N,S chelation. mdpi.com

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed structural information. The coordination of the thioamide ligand to a metal center results in shifts in the chemical shifts of the protons and carbons adjacent to the donor atoms. For example, the N-H proton signal of thiosemicarbazones typically shifts upfield upon complexation. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra reveal details about the electronic structure and coordination geometry of the complexes. The spectra often display bands corresponding to three main types of electronic transitions:

d-d Transitions: These occur between the d-orbitals of the metal ion and are sensitive to the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.netscispace.com

Intra-ligand Charge-Transfer (ILCT): These transitions occur within the ligand itself (e.g., π→π* transitions). researchgate.net

Metal-to-Ligand Charge-Transfer (MLCT): These involve the transfer of an electron from a metal orbital to a ligand orbital. researchgate.netnii.ac.jp These bands are often intense and can provide information on the electronic coupling between the metal and the ligand.

The table below presents typical IR spectral data for thioamide ligands and their metal complexes, highlighting the shifts that indicate coordination.

Catalytic and Green Chemical Applications of Thioamide Analogues

Thioamides as Precursors or Intermediates in Catalytic Cycles

The thioamide functional group can act as a linchpin in catalytic cycles, serving as a stable precursor that is activated under specific reaction conditions to generate more complex molecules. A notable example is the use of benzothioamide derivatives in the synthesis of 1,2,4-thiadiazoles. In these reactions, the thioamide is not the catalyst itself but a critical substrate that undergoes a catalytic transformation.

Research has demonstrated an efficient and green method for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles through an iodine-catalyzed oxidative dimerization of thioamides. bohrium.comnih.gov In this process, a compound structurally similar to 2-(tert-Butyl)benzothioamide, 4-tert-butylbenzothioamide, serves as the precursor. The reaction proceeds in water using molecular oxygen as the terminal oxidant, highlighting its environmentally friendly nature. bohrium.com The tert-butyl group, due to its steric bulk, influences the reaction yield. While benzothioamides with electron-donating groups like methoxy (B1213986) afford excellent yields (up to 97%), the sterically demanding 4-tert-butylbenzothioamide gives the corresponding 1,2,4-thiadiazole (B1232254) in a more moderate yield of 72%. bohrium.com This indicates that while the thioamide is an effective precursor, its substitution pattern is a key determinant of reaction efficiency. The catalytic cycle is believed to involve the iodine catalyst and protons to facilitate the dimerization and regeneration of the catalyst. bohrium.com

Table 1: Iodine-Catalyzed Synthesis of 3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazole

| Parameter | Condition | Outcome | Source |

| Precursor | 4-tert-butylbenzothioamide | - | bohrium.com |

| Catalyst | Iodine (I₂) | Regenerated in cycle | bohrium.com |

| Oxidant | Molecular Oxygen (O₂) | Terminal oxidant | bohrium.com |

| Solvent | Water (H₂O) | Green solvent | bohrium.com |

| Acid | Sulfuric Acid (H₂SO₄) | Proton source | bohrium.com |

| Yield | 72% | Lower than less bulky analogues | bohrium.com |

Application of Thioamide-Based Ligands in Metal Catalysis

The sulfur and nitrogen atoms of the thioamide group are effective coordinators for a variety of transition metals, enabling their use as ligands in catalysis. The thioamide moiety can act as a directing group, facilitating C-H bond activation, or be incorporated into larger, multidentate ligand scaffolds. The steric and electronic properties of the thioamide can be fine-tuned by its substituents, such as the tert-butyl group.

The thioamide group is an effective auxiliary for chelation-assisted, transition metal-catalyzed C-H activation. bohrium.com For instance, thioamide-directed iridium(I)-catalyzed C-H arylation of ferrocenes has been successfully developed, demonstrating the directing capability of the thioamide group. bohrium.com In other systems, thioamides are used to generate palladium-carbene complexes in situ for Suzuki-Miyaura coupling reactions. nih.gov

The steric bulk on the thioamide ligand has been shown to be crucial for catalytic performance. In a study on rhodium-catalyzed asymmetric transfer hydrogenation of ketones, amino acid-derived thioamide ligands were evaluated. diva-portal.org It was found that increasing the steric bulk at the C-terminus of the thioamide ligand had a significant positive effect on both the catalytic activity and the enantioselectivity of the reduction. diva-portal.org This highlights the importance of sterically hindered groups, such as the tert-butyl group, in designing effective chiral ligands. Similarly, palladium complexes with hybrid pincer thioamide ligands have shown high catalytic activity in Suzuki cross-coupling reactions. acs.org Cobalt(III) has also been used to catalyze the double annulation of aryl thioamides, where the sulfur atom coordinates to the metal center to direct the transformation, leading to complex heterocyclic scaffolds. rsc.org

Table 2: Examples of Thioamide Structures in Metal Catalysis

| Metal | Catalytic Reaction | Role of Thioamide | Key Finding | Source |

| Iridium(I) | C-H Arylation of Ferrocenes | Directing Group | Effective chelation-assisted C-H activation. | bohrium.com |

| Rhodium | Asymmetric Ketone Reduction | Chiral Ligand | Increased steric bulk enhances activity and selectivity. | diva-portal.org |

| Palladium | Suzuki Cross-Coupling | Pincer Ligand | Forms highly active cyclopalladated complexes. | acs.org |

| Cobalt(III) | Double Annulation with Alkynes | Coordinating Ligand | Sulfur coordination directs the formation of fused heterocycles. | rsc.org |

| Rhodium | Coupling with Alkenes/Alkynes | Directing Group | Enables ortho-C-H bond cleavage and subsequent coupling. | researchgate.net |

Photoredox Catalysis with Thioamide Derivatives

Visible-light photoredox catalysis is a powerful tool in modern synthesis, enabling the formation of reactive intermediates under mild conditions. rsc.org Thioamide derivatives have been utilized as substrates in such transformations. In a notable example of single-catalyst-induced asymmetric photoredox catalysis, an iridium-based complex was used to catalyze the enantioselective Friedel-Crafts addition. A benzothioamide derivative, specifically -(3-(tert-butyl)phenyl)benzothioamide, was employed as a substrate in this transformation. mdpi.com The reaction demonstrates that the thioamide functional group is compatible with photoredox conditions and can be a key component in the synthesis of chiral molecules. The process harnesses visible light to activate the photocatalyst, which then engages the thioamide substrate in an electron transfer process to drive the reaction. rsc.orgmdpi.com

Organocatalytic Roles of Thioamide Structures

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. The thioamide functional group can be incorporated into chiral scaffolds to create highly effective organocatalysts. The hydrogen-bonding capabilities and conformational properties of the thioamide are key to its function in this context.

A prominent example is the development of thioamide-substituted cinchona alkaloids. By synthetically incorporating a thioamide functional group onto the cinchonidine (B190817) framework, a new class of powerful organocatalysts was created. These catalysts have proven to be highly effective in asymmetric decarboxylative reactions, such as the Mannich reaction of α-amido-substituted Malonic Acid Half Oxyesters (MAHOs), to produce α,β-amino acid derivatives with good yields and stereoselectivities. In these systems, the thioamide group plays a crucial role in the catalyst's active site, participating in the network of non-covalent interactions that control the stereochemical outcome of the reaction.

Contributions to Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. researchgate.net The use of thioamide analogues has contributed to this goal, particularly in reactions that utilize sustainable solvents and oxidants.

The iodine-catalyzed oxidative dimerization of thioamides to 1,2,4-thiadiazoles is a prime example of a green chemical process. bohrium.comnih.gov The reaction involving 4-tert-butylbenzothioamide is conducted in water, eliminating the need for hazardous organic solvents. bohrium.com Perhaps more significantly, it employs molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct. bohrium.com This catalytic system is highly atom-economical and avoids the use of toxic and stoichiometric heavy-metal oxidants that are common in similar transformations. bohrium.comnih.gov Such processes, which combine mild conditions, a recyclable catalyst, and environmentally friendly reagents and solvents, represent a significant step towards more sustainable chemical manufacturing.

Future Research Directions and Perspectives in 2 Tert Butyl Benzothioamide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of thioamides, including 2-(tert-Butyl)benzothioamide, is an area ripe for innovation, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. researchfloor.orgchemistryjournals.net Traditional methods for thioamide synthesis often involve harsh reagents and conditions, which can be improved upon. nih.gov

Future research should focus on developing novel, sustainable synthetic protocols. One promising direction is the use of multi-component reactions (MCRs) in environmentally benign solvents. researchgate.net For instance, a one-pot synthesis starting from 2-tert-butylaniline, an appropriate aldehyde, and a sulfur source, catalyzed by a recyclable catalyst like humic acid under solvent-free conditions, could offer a highly efficient and atom-economical route. researchgate.net Another avenue involves leveraging deep eutectic solvents (DES), which can act as both the solvent and catalyst, simplifying procedures and reducing waste. rsc.orgresearchgate.netrsc.org The development of novel thiating reagents that operate under milder conditions with higher selectivity is also a critical area of investigation. nih.gov Exploring photocatalytic methods, which use visible light to drive reactions, could provide energy-efficient and highly selective pathways to the target molecule.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Feature | Conventional Route (e.g., Lawesson's Reagent) | Proposed Green Route (e.g., MCR in DES) |

|---|---|---|

| Starting Materials | 2-(tert-Butyl)benzamide | 2-tert-Butylaniline, Aldehyde, Sulfur |

| Reagents/Catalysts | Lawesson's Reagent, Toluene (B28343) | Deep Eutectic Solvent (recyclable) |

| Reaction Conditions | High temperature, inert atmosphere | Mild temperature (e.g., 45-100°C), aerobic |

| Atom Economy | Moderate | High |

| Process Mass Intensity (PMI) | High | Low |

| Waste Profile | Phosphorous-based byproducts, solvent waste | Minimal, biodegradable solvent |

This table presents a conceptual comparison to guide future synthetic development.

Exploration of Unprecedented Reactivity Patterns

The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity. The thioamide functional group can act as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.org Future research could explore the palladium- or rhodium-catalyzed arylation or alkenylation of the benzene (B151609) ring at the position ortho to the thioamide group. rsc.orgresearchgate.net

The steric hindrance provided by the tert-butyl group could influence regioselectivity in unprecedented ways, potentially leading to the synthesis of novel, highly substituted aromatic compounds. nih.gov Furthermore, the sulfur atom in the thioamide is a soft nucleophile and can participate in various annulation reactions. Visible-light-induced dehydrogenative [4+2] annulation reactions with alkynes, catalyzed by heterogeneous photocatalysts like graphitic carbon nitride (g-C3N4), could be a fruitful area of research for constructing complex sulfur-containing heterocycles. rsc.orgresearchgate.net Investigating the photochemical reactivity of this compound, particularly cyclization reactions initiated by excitation of the thioamide chromophore, could also uncover new synthetic pathways. clockss.org

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Proposed Catalyst/Conditions | Potential Product | Scientific Value |

|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Arylboronic Acid | 2-Aryl-6-(tert-butyl)benzothioamide | Access to novel biaryl structures rsc.org |

| [4+2] Annulation | g-C₃N₄, Visible Light, Alkyne | Substituted Isothiochromene | Atom-economical synthesis of S-heterocycles rsc.org |

| Photochemical Cyclization | UV Irradiation | Novel Thiazole-fused heterocycles | Discovery of new photochemical transformations clockss.orgresearchgate.net |

This table outlines hypothetical reaction pathways for future investigation.

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational modeling and advanced experimental techniques will be crucial for a deeper understanding of this compound. Computational methods, such as Density Functional Theory (DFT), can predict molecular properties like conformational preferences, electronic structure, and hydrogen-bonding capabilities. nsf.govfrontiersin.orgresearchgate.net Such studies can elucidate the influence of the bulky tert-butyl group on the planarity and conjugation of the benzothioamide system and predict its reactivity in various chemical transformations. sci-hub.se

These theoretical predictions can then guide and be validated by advanced experimental methods. acs.org For example, detailed structural analysis through single-crystal X-ray diffraction can confirm computed conformational minima. Advanced NMR techniques, such as 2D-NMR, can probe intermolecular interactions and self-assembly in solution. Combining these experimental data with computational results will provide a comprehensive picture of the molecule's behavior, accelerating the discovery of its applications.

Table 3: Synergistic Computational and Experimental Approaches

| Research Question | Computational Tool | Experimental Technique | Expected Outcome |

|---|---|---|---|

| Conformational Analysis | DFT Energy Calculations | X-ray Crystallography | Determination of stable conformers and influence of the tert-butyl group sci-hub.se |

| Hydrogen Bonding | Quantum Theory of Atoms in Molecules (QTAIM) | FT-IR, Temperature-variable NMR | Quantification of hydrogen bond strength in self-assembled structures nsf.gov |

| Reaction Mechanisms | Transition State Theory, RRKM/ME Simulations | In-situ Spectroscopic Monitoring | Elucidation of reaction pathways and intermediates frontiersin.org |

This table illustrates the integration of theoretical and practical methods for in-depth analysis.

Potential in Functional Materials Science and Supramolecular Chemistry

The thioamide group is a powerful hydrogen-bonding motif, capable of forming strong and directional interactions. nih.govresearcher.life This makes this compound an attractive building block for supramolecular chemistry and the design of functional materials. jyu.fi The thioamide N-H and C=S groups can act as hydrogen bond donors and acceptors, respectively, driving the self-assembly of molecules into well-defined architectures like one-dimensional polymers or sheets. nih.govacs.org The tert-butyl group can play a crucial role in tuning these assemblies by controlling steric interactions and solubility.

Future research should investigate the self-assembly behavior of this compound in various solvents and in the solid state. The resulting supramolecular structures could find applications in areas such as gelators, liquid crystals, or as scaffolds for catalysis. Furthermore, the unique electronic properties of the benzothioamide core suggest potential for applications in organic electronics. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Table 4: Potential Applications in Materials and Supramolecular Chemistry

| Application Area | Key Molecular Feature(s) | Research Objective |

|---|---|---|

| Supramolecular Polymers | Strong H-bonding of thioamide group nih.gov | To create stimuli-responsive gels or anisotropic materials. |

| Anion Recognition | Acidic N-H protons of thioamide jyu.fi | To develop selective sensors for environmentally or biologically relevant anions. |

| Organic Semiconductors | Conjugated π-system of benzothioamide | To synthesize novel materials for applications in organic electronics. |

| Chiral Solvating Agents | Potential for chiral derivatization preprints.org | To develop new agents for NMR-based enantiomeric resolution. |

This table highlights prospective application areas based on the molecule's intrinsic properties.

Green and Sustainable Chemistry Innovations for Industrial Scale-up

Translating laboratory innovations into industrial-scale production requires a dedicated focus on green and sustainable chemistry principles. unep.orgresearchgate.net The future industrial synthesis of this compound should move beyond traditional batch processing to more efficient and safer continuous flow manufacturing. seqens.com Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates easier scale-up.

Table 5: Comparison of Industrial Production Models for this compound

| Parameter | Traditional Batch Manufacturing | Future Green Continuous Flow Manufacturing |

|---|---|---|

| Process Type | Batch | Continuous Flow |

| Solvent Usage | High (e.g., Toluene, THF) | Minimal/Recyclable (e.g., Water, DES) rsc.orgrhhz.net |

| Energy Consumption | High (Heating/Cooling large vessels) | Lower (Smaller reactor volumes, better heat transfer) |

| Waste Generation (PMI) | High | Significantly Reduced |

| Catalyst | Stoichiometric or homogeneous (difficult to recover) | Heterogeneous or immobilized (recyclable) |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to smaller reactor volumes |

This table contrasts conventional and future-state industrial synthesis, emphasizing sustainability metrics.

Q & A

Q. What are the standard synthetic routes for 2-(tert-Butyl)benzothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl-substituted benzoyl chloride with thioamide precursors under basic conditions. Key factors affecting yield include:

- Catalyst choice : Amine bases (e.g., triethylamine) or metal catalysts (e.g., CuI) optimize nucleophilic substitution .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging from 15% to 86% depending on substituent steric effects .

Table 1 : Representative Yields for Analogous Thiobenzanilides

| Compound | Purification Method | Yield (%) |

|---|---|---|

| N-phenyl-2-(trifluoromethyl)benzothioamide | TLC | 21 |

| N-(4-phenoxyphenyl)-2-(trifluoromethyl)benzothioamide | Column Chromatography | 82 |

| Data adapted from antitumor thiobenzanilide syntheses . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies thioamide (C=S stretch at ~1250–1100 cm⁻¹) and tert-butyl C-H bending (~1360–1390 cm⁻¹) .

- NMR : <sup>1</sup>H NMR resolves tert-butyl protons as a singlet (~1.3 ppm) and aromatic protons (7.0–8.5 ppm). <sup>13</sup>C NMR confirms the thiocarbonyl signal at ~195–205 ppm .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup>) provides molecular weight validation. For example, 4-(3-phenylureido)benzothioamide shows m/z 272.2 .

Q. How should researchers select purification methods for this compound?

- Methodological Answer :

- Column Chromatography : Ideal for polar impurities; hexane/ethyl acetate gradients separate tert-butyl derivatives effectively .

- Recrystallization : Limited utility due to low melting points in some analogs (e.g., compound 8 in is oil-like).

- TLC Monitoring : Pre-purification analysis (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 µM) to identify IC50 variability .

- Cell Line Specificity : Compare activity in multiple lines (e.g., HeLa vs. MCF-7) to assess target selectivity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity, as seen in compound 7 (86% yield, high antitumor activity) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states to evaluate steric effects from the tert-butyl group. B3LYP/6-31G* basis sets are commonly used .

- Molecular Docking : Predict interactions with biological targets (e.g., kinase active sites) by aligning the thiocarbonyl group with catalytic residues .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-check <sup>1</sup>H/<sup>13</sup>C NMR assignments with HSQC/HMBC experiments .

- Isotopic Labeling : Use <sup>15</sup>N-thioamide precursors to confirm resonance assignments in complex spectra .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Reduces side reactions via precise temperature/residence time control, improving reproducibility .

- Catalyst Recycling : Immobilized Pd catalysts minimize metal leaching, critical for gram-scale syntheses .

Methodological Notes

-

Literature Review : Use databases like PubMed and Reaxys with search terms "thiobenzamide derivatives" AND "synthesis" to identify analogous protocols .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.